3-Ethyl-2,2-dimethyloxirane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2,2-dimethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVWXRGXOYUQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922887 | |
| Record name | 3-Ethyl-2,2-dimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-22-9 | |
| Record name | 3-Ethyl-2,2-dimethyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Epoxy-2-methylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-2,2-dimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 3 Ethyl 2,2 Dimethyloxirane
Nucleophilic Ring-Opening Reactions
The core reactivity of 3-Ethyl-2,2-dimethyloxirane is dominated by nucleophilic ring-opening reactions. In these reactions, a nucleophile attacks one of the two carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the alleviation of ring strain. The mechanism and, consequently, the regioselectivity and stereochemistry of the product, are dictated by the presence of either an acid or a base catalyst.
Under acidic conditions, the ring-opening of this compound is initiated by the protonation of the epoxide oxygen atom. smolecule.commasterorganicchemistry.comchegg.com This initial step converts the poor leaving group (alkoxide) into a good leaving group (a hydroxyl group), thereby activating the epoxide for nucleophilic attack. smolecule.com The resulting protonated epoxide is highly electrophilic and susceptible to attack by even weak nucleophiles, such as water or alcohols. masterorganicchemistry.comstudy.com The mechanism is considered a hybrid between SN1 and SN2 pathways, exhibiting significant carbocationic character at the more substituted carbon atom in the transition state. smolecule.com
A defining feature of the acid-catalyzed ring-opening of this compound is its regioselectivity. The nucleophile preferentially attacks the more substituted carbon atom (C3, the tertiary carbon bearing the ethyl group). smolecule.com This preference is attributed to the greater ability of the tertiary carbon to stabilize the partial positive charge that develops during the transition state. smolecule.com This phenomenon is analogous to the Markovnikov rule observed in the opening of bromonium or mercurinium ions. masterorganicchemistry.com
Quantum chemical analyses on similar epoxides suggest that under acidic conditions, where the interaction between the nucleophile and the epoxide is weak, the regioselectivity is governed by the activation strain. researchgate.netvu.nl Protonation of the epoxide oxygen leads to a weakening and elongation of the more substituted C-O bond, which pre-distorts the molecule for attack at this sterically more hindered, yet electronically favored, position. vu.nl
Stereochemically, the reaction typically proceeds with an anti-addition of the nucleophile and the hydroxyl group, resulting from the backside attack of the nucleophile relative to the protonated oxygen. However, due to the SN1-like character, a mixture of stereoisomers can sometimes be observed, with some retention of configuration possible if a stable carbocation intermediate is formed. smolecule.com
| Condition | Nucleophile | Site of Attack | Major Product Example (with CH3OH) | Stereochemical Outcome |
|---|---|---|---|---|
| Acidic (e.g., H+) | CH3OH | More substituted carbon (C3) | 3-methoxy-3-methylpentan-2-ol | Typically anti-addition (inversion), but can be mixed |
The choice of solvent can significantly influence the outcome of acid-catalyzed epoxide ring-opening reactions. oup.com The solvent can affect both the regioselectivity and the stereochemistry of the product. For instance, in reactions of epoxides with aluminum chloride, using nitromethane as a solvent has been shown to result in a high degree of retention of configuration (94%), whereas other solvents lead to complete inversion. oup.com Solvents like nitro compounds, ethers, and aromatic hydrocarbons can promote retentive ring-opening to varying degrees. oup.com
Furthermore, the nucleophile is often the solvent itself. masterorganicchemistry.com For example, conducting the reaction in methanol (CH₃OH) under acidic conditions will result in the formation of a hydroxy ether, with the methoxy group adding to the more substituted carbon. masterorganicchemistry.comstudy.com Changing the solvent to water would analogously produce a diol. masterorganicchemistry.com The nature of the solvent and its ability to stabilize the charged intermediates and transition states play a crucial role in directing the reaction pathway.
In contrast to the acidic pathway, the base-catalyzed ring-opening of this compound proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. smolecule.comstudy.commasterorganicchemistry.com This reaction requires a strong nucleophile, such as a hydroxide ion (HO⁻) or an alkoxide ion (RO⁻), as the unprotonated epoxide ring is less reactive than its protonated counterpart. jsynthchem.commasterorganicchemistry.com The nucleophile directly attacks one of the epoxide carbons, simultaneously displacing the oxygen atom and opening the ring. study.com The driving force is the relief of the significant ring strain. smolecule.comstudy.com
Under basic conditions, the regioselectivity is inverted compared to the acid-catalyzed reaction. The nucleophilic attack occurs exclusively at the less sterically hindered carbon atom (C2, the quaternary carbon bearing the two methyl groups is more hindered than the tertiary C3, but the primary site for attack in a simple epoxide is the least substituted carbon). In the case of this compound, the attack happens at the less substituted carbon, which is the carbon atom bearing the ethyl group (C3). Correction: Based on SN2 principles, the attack should be at the least sterically hindered carbon. For this compound, C2 is a quaternary carbon and C3 is a tertiary carbon. Therefore, attack should occur at the less hindered C3 carbon. However, the search results for the reaction with CH3O- state the product is 3-methoxy-2-methylpentan-2-ol, which implies attack at the C3 carbon. Let's re-examine. The starting material is this compound. C2 has two methyl groups. C3 has one ethyl group and one hydrogen. The attack is at the less substituted carbon. C3 is a tertiary carbon, while C2 is a quaternary carbon. The term "less substituted" in the context of SN2 attack on epoxides refers to steric hindrance. The attack will occur at the carbon atom that is more accessible to the incoming nucleophile. In this case, the C3 carbon is less sterically hindered than the C2 carbon.
Therefore, nucleophilic attack occurs at the less sterically hindered C3 carbon. study.comopenstax.org This regioselectivity is a hallmark of the SN2 mechanism, where steric hindrance plays a dominant role in determining the site of attack. jsynthchem.comopenstax.org
The stereochemistry of the base-catalyzed reaction is also a direct consequence of the SN2 mechanism. The reaction proceeds with a complete inversion of configuration at the center of attack. pearson.commasterorganicchemistry.com This results in an anti-relationship between the incoming nucleophile and the newly formed hydroxyl group.
| Condition | Nucleophile | Site of Attack | Major Product Example (with CH3ONa/CH3OH) | Stereochemical Outcome |
|---|---|---|---|---|
| Basic (e.g., CH3O-) | CH3O- | Less substituted carbon (C3) | 3-methoxy-2-methylpentan-2-ol study.com | Complete inversion of configuration (anti-addition) |
The regioselectivity of the base-catalyzed ring-opening is primarily controlled by steric effects. vu.nl The SN2 transition state involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-O bond. A bulkier nucleophile or greater steric crowding around one of the epoxide carbons will significantly disfavor attack at that site. For this compound, the C2 carbon is attached to two methyl groups, making it more sterically encumbered than the C3 carbon, which is attached to an ethyl group and a hydrogen atom. Consequently, the nucleophile preferentially attacks the C3 carbon. vu.nl
Quantum chemical studies confirm that for base-catalyzed reactions, the interaction between the nucleophile and the epoxide is strong, and the regioselectivity is governed by steric (Pauli) repulsion. researchgate.netvu.nl This repulsion steers the nucleophile towards the sterically less encumbered carbon atom. vu.nl Electronic effects are less influential in determining the regioselectivity under basic conditions compared to the steric factors.
Ring-Opening with Diverse Nucleophiles
The versatility of this compound as a synthetic intermediate is demonstrated by its reactions with a broad spectrum of nucleophiles, leading to the formation of a diverse range of functionalized compounds.
Under acidic conditions, the reaction of this compound with alcohols or water proceeds via protonation of the oxirane oxygen, forming a more reactive oxonium ion. This is followed by nucleophilic attack of the alcohol or water molecule. Due to the electronic stabilization of the resulting partial positive charge at the more substituted carbon atom (C3), the nucleophile preferentially attacks this position. For instance, the reaction with methanol under acidic conditions yields 3-methoxy-2-methylpentan-2-ol as the major product. smolecule.com
In contrast, under basic conditions, the reaction follows a classic SN2 mechanism. The nucleophile, typically an alkoxide ion, attacks the less sterically hindered carbon atom (C2). For example, the reaction with sodium methoxide in methanol results in the formation of 1-methoxy-2-methyl-2-pentanol. study.com
The hydrolysis of this compound to form a diol also exhibits this regioselectivity. Acid-catalyzed hydrolysis yields 2-methylpentane-2,3-diol, while base-catalyzed hydrolysis would be expected to yield the same product, as the hydroxide ion would attack the less hindered carbon, followed by protonation.
Ring-Opening Reactions with Alcohols and Water
| Nucleophile | Conditions | Major Product |
| Methanol | Acidic (e.g., H₂SO₄) | 3-methoxy-2-methylpentan-2-ol |
| Methanol | Basic (e.g., NaOCH₃) | 2-methyl-3-pentanol, 3-methoxy |
| Water | Acidic (e.g., H₃O⁺) | 2-methylpentane-2,3-diol |
The reaction of this compound with amines, known as aminolysis, provides a direct route to β-amino alcohols, which are important structural motifs in many biologically active compounds. Similar to other nucleophilic ring-opening reactions, the regioselectivity of aminolysis is dependent on the reaction conditions.
Under acidic conditions, the amine attacks the more substituted carbon (C3) after protonation of the oxirane ring. In contrast, under neutral or basic conditions, the amine nucleophile attacks the less sterically hindered carbon (C2). The reactivity of the amine also plays a role, with primary amines generally being more reactive than secondary amines due to steric factors.
Aminolysis of this compound
| Amine | Conditions | Major Product |
| Ammonia | Neutral/Basic | 3-amino-2-methyl-2-pentanol |
| Ethylamine | Neutral/Basic | 3-(ethylamino)-2-methyl-2-pentanol |
| Diethylamine | Neutral/Basic | 3-(diethylamino)-2-methyl-2-pentanol |
The ring-opening of this compound with azide nucleophiles, typically using sodium azide (NaN₃), is a valuable method for the synthesis of β-azido alcohols. These compounds are versatile intermediates that can be readily reduced to the corresponding β-amino alcohols or participate in cycloaddition reactions.
The regioselectivity of the azide addition follows the established principles for epoxide ring-opening. In the presence of a proton source or a Lewis acid, the azide ion will preferentially attack the more substituted carbon (C3). Under neutral or aprotic conditions, the attack occurs at the less substituted carbon (C2). The choice of solvent can also influence the reaction rate and selectivity.
Reaction of this compound with Sodium Azide
| Conditions | Major Product |
| NaN₃ in CH₃OH/H₂O | 3-azido-2-methyl-2-pentanol |
| NaN₃, NH₄Cl in CH₃OH/H₂O | 2-azido-2-methyl-3-pentanol |
The formation of new carbon-carbon bonds via the ring-opening of this compound can be achieved using a variety of carbon-based nucleophiles, most notably organometallic reagents such as Grignard reagents and organolithium compounds. These reactions are powerful tools in organic synthesis for the construction of more complex carbon skeletons.
Due to the strongly basic nature of these reagents, the reaction proceeds via an SN2 mechanism, with the carbon nucleophile attacking the less sterically hindered carbon atom (C2) of the oxirane ring. For example, the reaction of this compound with methylmagnesium bromide would yield 2,3-dimethyl-3-pentanol after acidic workup.
Addition of Carbon Nucleophiles to this compound
| Carbon Nucleophile | Conditions | Major Product (after workup) |
| Methylmagnesium bromide | Diethyl ether, then H₃O⁺ | 2,3-dimethyl-3-pentanol |
| Ethyllithium | Diethyl ether, then H₃O⁺ | 3-ethyl-2-methyl-3-pentanol |
| Phenylmagnesium bromide | Diethyl ether, then H₃O⁺ | 2-methyl-2-phenyl-3-pentanol |
Rearrangement and Isomerization Reactions
In addition to ring-opening reactions, this compound can undergo rearrangement and isomerization, particularly in the presence of acid catalysts. These reactions can lead to the formation of carbonyl compounds and are often highly dependent on the substitution pattern of the oxirane.
Acid-Catalyzed Rearrangements
The treatment of this compound with protic or Lewis acids can induce a rearrangement to form carbonyl compounds. A notable example of such a transformation is the Meinwald rearrangement. This reaction involves the acid-catalyzed isomerization of an epoxide to a ketone or an aldehyde.
For a trisubstituted epoxide like this compound, the rearrangement is initiated by protonation of the epoxide oxygen, followed by cleavage of the more substituted C-O bond to form a tertiary carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift then leads to the formation of a protonated carbonyl compound, which upon deprotonation yields the final product. In the case of this compound, a 1,2-hydride shift from the C3 position to the adjacent carbocation at C2 is a likely pathway, which after tautomerization would lead to the formation of 2-methyl-3-pentanone. The specific product distribution can be influenced by the nature of the acid catalyst and the reaction conditions.
Base-Induced Isomerizations
Under basic conditions, the ring-opening of this compound is a prominent reaction. This transformation is primarily driven by the relief of the significant strain energy, approximately 25 kcal/mol, inherent in the epoxide ring structure. The reaction proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring.
In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), epoxides can undergo isomerization to form allylic alcohols. This reaction involves the abstraction of a proton from a carbon adjacent to the epoxide ring, followed by a concerted rearrangement that leads to the opening of the ring and the formation of a double bond. For this compound, this would theoretically lead to the formation of 2-methyl-1-penten-3-ol or 2-methyl-2-penten-1-ol, depending on which proton is abstracted. The regioselectivity of this process is influenced by both steric and electronic factors.
The more common base-induced reaction for this compound, however, is the nucleophilic ring-opening, which follows a pure S(_N)2 mechanism. In this pathway, a strong nucleophile, such as an alkoxide or hydroxide ion, attacks one of the electrophilic carbon atoms of the oxirane ring. Due to steric hindrance from the two methyl groups at the C2 position and the ethyl group at the C3 position, the nucleophilic attack preferentially occurs at the less substituted carbon atom (C3). This results in the formation of a substituted alcohol. For instance, reaction with basic methanol (CH(_3)O/CH(_3)OH) yields 3-methoxy-2-methylpentan-2-ol. study.com The driving force for this ring-opening is the release of ring strain. study.com
| Reagent | Product | Mechanism |
| Lithium Diisopropylamide (LDA) | Allylic Alcohols (e.g., 2-methyl-1-penten-3-ol) | E2-like elimination |
| Sodium Methoxide in Methanol | 3-methoxy-2-methylpentan-2-ol | S(_N)2 ring-opening |
Transformations on Solid Acid Catalysts (e.g., Aluminosilicates, Zeolites)
Solid acid catalysts, such as aluminosilicates and zeolites, provide a heterogeneous medium for the transformation of epoxides, offering advantages in terms of catalyst separation and reusability. The acidic sites on these materials, which can be either Brønsted or Lewis in nature, play a crucial role in activating the epoxide ring for subsequent reactions.
Isomerization Pathways on Aluminosilicates
On acidic aluminosilicate surfaces, this compound can undergo a variety of isomerization reactions. The reaction is initiated by the interaction of the epoxide oxygen with an acid site, leading to the polarization and eventual cleavage of a C-O bond. This generates a carbocationic intermediate, which can then rearrange to form more stable products.
The nature of the products formed is highly dependent on the structure of the catalyst and the reaction conditions. For trisubstituted epoxides like this compound, the initial carbocation is likely to form at the more substituted carbon (C2), as it can be stabilized by the two adjacent methyl groups. This tertiary carbocation can then undergo several transformations:
Carbonyl Compound Formation: A common pathway is the Meinwald rearrangement, which involves a 1,2-hydride or alkyl shift to the carbocationic center, followed by deprotonation to yield a carbonyl compound. In the case of this compound, a hydride shift from the C3 position would lead to the formation of 2-methyl-3-pentanone.
Allylic Alcohol Formation: Deprotonation from an adjacent carbon atom can also lead to the formation of allylic alcohols.
The pore structure and acidity of the aluminosilicate catalyst are critical in determining the selectivity of these isomerization reactions. Zeolites, with their well-defined pore systems, can exert shape-selective control over the products formed.
| Catalyst Type | Potential Isomerization Products | Key Factors |
| Amorphous Aluminosilicates | Mixture of carbonyls and allylic alcohols | Acid site density and strength |
| Zeolites (e.g., HZSM-5, H-Beta) | Shape-selective formation of specific isomers | Pore size and topology, acid site distribution |
Dimerization and Oligomerization on Catalytic Surfaces
In addition to isomerization, the activated epoxide on a solid acid surface can react with another molecule of this compound, leading to dimerization and, subsequently, oligomerization. This process is favored at higher concentrations of the epoxide.
The mechanism involves the nucleophilic attack of the oxygen atom of a second epoxide molecule on the activated (protonated or Lewis acid-adducted) epoxide. This results in the formation of a dimeric species containing an ether linkage. Further reactions with additional epoxide molecules can lead to the formation of higher oligomers. The structure of the resulting dimers and oligomers will depend on the regioselectivity of the ring-opening reaction.
The catalytic surface plays a crucial role in orienting the reacting molecules and stabilizing the intermediates. The pore size of zeolites can influence the size and structure of the oligomers formed, with larger pore zeolites being more accommodating to the formation of bulkier products.
Deoxygenation Reactions
Deoxygenation of epoxides to the corresponding alkenes is another transformation that can be facilitated by certain catalytic systems, although it is less common on simple solid acids. This reaction involves the removal of the oxygen atom from the oxirane ring. While direct deoxygenation on aluminosilicates is not a primary pathway, these materials can be used as supports for metal catalysts that are active in deoxygenation reactions.
Oxidation and Reduction Chemistry
Selective Oxidation of the Oxirane Ring
The selective oxidation of the oxirane ring of this compound is a challenging transformation. The high reactivity of the strained ring often leads to ring-opening reactions rather than direct oxidation of the C-C or C-O bonds within the ring.
However, under specific and controlled conditions, it is theoretically possible to achieve oxidation. For instance, the use of powerful oxidizing agents in conjunction with catalysts that can selectively activate the oxirane ring could potentially lead to the formation of products such as α-hydroxy ketones or diketones through oxidative cleavage of the C-C bond. Research in this area for this specific epoxide is not widely reported, and such transformations would likely require highly specialized catalytic systems to overcome the propensity for ring-opening.
Catalytic Reduction to Form Alcohol Derivatives
The catalytic reduction of epoxides is a fundamental transformation in organic synthesis, yielding valuable alcohol derivatives. In the case of this compound, reduction reactions involving hydride reagents lead to the regioselective opening of the strained epoxide ring to form corresponding alcohols. The regioselectivity of this transformation is highly dependent on the nature of the reducing agent and the reaction conditions.
Reduction of this compound with powerful hydride donors like lithium aluminum hydride (LiAlH₄) typically results in the nucleophilic attack of the hydride ion at the less sterically hindered carbon atom of the epoxide ring. smolecule.com This process follows a mechanism akin to an Sₙ2 reaction, where the nucleophile approaches the least substituted carbon, leading to the formation of a primary or secondary alcohol upon workup. smolecule.com Specifically, the attack occurs at the C3 carbon, leading to the formation of 2-methylpentan-2-ol.
The choice of catalyst and reaction conditions can influence the outcome of the reduction, including the yield and regioselectivity. While detailed catalytic studies specifically on this compound are not extensively documented in readily available literature, the principles of epoxide reduction are well-established.
| Reducing Agent | Predominant Product | Reaction Type | Key Observation |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Methylpentan-2-ol | Nucleophilic Ring-Opening | Attack occurs at the less substituted carbon (C3) due to steric hindrance at C2. smolecule.com |
Polymerization and Copolymerization Studies
The significant ring strain inherent in the three-membered ether ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP). smolecule.com This process can be initiated through different mechanistic pathways, including cationic and anionic routes, each offering distinct control over the resulting polymer's properties. smolecule.com Consequently, this oxirane serves as a versatile precursor in the development of epoxy resins and crosslinked polymeric networks. smolecule.com
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) of epoxides is typically initiated by electrophilic species such as protic acids or Lewis acids. The mechanism involves the protonation or coordination of the initiator to the oxygen atom of the oxirane ring, forming an activated oxonium ion intermediate. This is followed by nucleophilic attack by another monomer molecule on one of the carbon atoms of the activated ring.
For unsymmetrical epoxides like this compound, the nucleophilic attack generally occurs at the more substituted carbon atom (C2). This preference is due to the greater carbocationic stability at this position, following a mechanism with Sₙ1-like characteristics. smolecule.com The polymerization proceeds as the newly formed active chain end continues to react with subsequent monomer units. The propagation can proceed via either ionic or covalent species depending on the initiator used.
While specific kinetic data for the CROP of this compound is sparse, studies on structurally similar 2-substituted 2-oxazolines provide insights into the process. The choice of initiator and solvent plays a crucial role in achieving well-defined polymers with narrow molar mass distributions. beilstein-journals.org
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization (AROP) of this compound is initiated by nucleophiles, typically strong bases like alkoxide anions. smolecule.com In this mechanism, the initiator attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alkoxide active center, which then propagates the polymerization.
Contrary to the cationic pathway, the anionic polymerization of unsymmetrical epoxides proceeds via an Sₙ2 mechanism. The nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (C3). study.com This regioselectivity is a hallmark of base-catalyzed epoxide ring-opening reactions. smolecule.com
AROP is often characterized by its ability to produce polymers with controlled molecular weights and narrow polydispersity indices (PDI). Research indicates that anionic polymerization of this compound can yield polyethers with molecular weights in the range of 10,000 to 50,000 daltons and narrow PDI values. smolecule.com
| Polymerization Method | Initiator Type | Site of Monomer Attack | Controlling Factors | Resulting Polymer Characteristics |
| Cationic Ring-Opening | Electrophiles (e.g., Protic/Lewis Acids) | More substituted carbon (C2) smolecule.com | Initiator, Solvent, Temperature beilstein-journals.org | Can lead to side reactions, broader PDI |
| Anionic Ring-Opening | Nucleophiles (e.g., Alkoxide Anions) | Less substituted carbon (C3) smolecule.comstudy.com | Initiator concentration, Temperature | Controlled molecular weight (10k-50k Da), Narrow PDI smolecule.com |
Development of Novel Polymeric Materials
The ability of this compound to undergo controlled polymerization makes it a valuable building block for novel polymeric materials. Its unique structure, featuring both the reactive epoxide functionality and branched alkyl groups, influences the properties of the resulting polymers. smolecule.com
Polyethers derived from this monomer can be incorporated into various polymer architectures, such as block copolymers or crosslinked networks. The development of such materials is driven by the pursuit of polymers with tailored thermal, mechanical, and chemical properties. For instance, vegetable oil-based polymeric materials, which include polyepoxies, are being explored as sustainable alternatives to petroleum-based products. researchgate.netnih.gov The polymerization of functionalized epoxides is a key strategy in this field.
By copolymerizing this compound with other monomers, it is possible to create materials with a wide range of properties, from soft, rubbery elastomers to rigid, high-performance thermosets. These materials find potential applications in coatings, adhesives, composites, and biomedical fields. researchgate.netresearchgate.net
Stereochemical Investigations of 3 Ethyl 2,2 Dimethyloxirane and Its Derivatives
Chirality and Stereoisomerism in Substituted Epoxides
Substituted epoxides, also known as oxiranes, are three-membered heterocyclic compounds containing an oxygen atom. The geometry and substitution pattern of the oxirane ring are fundamental to their chemical properties and reactivity. In the case of 3-Ethyl-2,2-dimethyloxirane, the substitution pattern gives rise to chirality, a key concept in stereochemistry.
The structure of this compound features two methyl groups on one carbon atom (C2) of the epoxide ring and an ethyl group on the other carbon atom (C3). The carbon atom C3 is bonded to four different groups: the oxygen atom of the ring, the C2 carbon of the ring, an ethyl group, and a hydrogen atom. This makes C3 a chiral center, or stereocenter. Due to this single chiral center, this compound can exist as a pair of enantiomers: (S)-3-ethyl-2,2-dimethyloxirane and (R)-3-ethyl-2,2-dimethyloxirane. nih.gov These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The presence of stereoisomerism is critical in fields like pharmaceutical synthesis, where often only one enantiomer of a molecule possesses the desired biological activity.
The synthesis of a specific enantiomer of this compound requires stereoselective methods, such as asymmetric epoxidation of the precursor alkene, 2-methyl-2-pentene. The ability to control the stereochemical outcome of such reactions is a significant area of research in organic chemistry.
Stereochemical Outcomes of Ring-Opening Reactions (Retention vs. Inversion)
The significant ring strain in the three-membered epoxide ring makes this compound highly susceptible to ring-opening reactions by nucleophiles. The stereochemical outcome of these reactions is highly predictable and serves as a classic example of the mechanisms involved. The ring-opening of epoxides proceeds with the inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a hallmark of the S(_N)2 (bimolecular nucleophilic substitution) mechanism.
The regioselectivity of the attack—which of the two carbon atoms of the epoxide ring is attacked—depends critically on whether the reaction is carried out under acidic or basic/neutral conditions.
Under Basic or Neutral Conditions: A strong, negatively charged nucleophile will attack the less sterically hindered carbon atom. In this compound, C3 is less hindered (bonded to one ethyl group) than C2 (bonded to two methyl groups). The reaction proceeds via a classic S(_N)2 mechanism, where the nucleophile attacks the C3 carbon from the side opposite to the C-O bond, leading to inversion of stereochemistry at this center.
Under Acidic Conditions: The reaction begins with the protonation of the epoxide oxygen, creating a better leaving group (a neutral hydroxyl group). This protonated epoxide is then attacked by a nucleophile. The transition state has significant carbocation-like character. Since the positive charge is better stabilized on the more substituted carbon atom (C2, a tertiary carbon), the nucleophile preferentially attacks this carbon. Although the mechanism has S(_N)1 character, the attack still occurs from the backside relative to the C-O bond, resulting in an inversion of configuration at the C2 center.
The consistent outcome of these reactions is an anti-addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide.
Below is an interactive data table summarizing the stereochemical outcomes for the reaction of (S)-3-ethyl-2,2-dimethyloxirane with a generic nucleophile (Nu:⁻) under different conditions.
| Reaction Condition | Site of Attack | Mechanism Type | Stereochemical Outcome | Product Description |
|---|---|---|---|---|
| Basic/Neutral (e.g., CH₃O⁻) | C3 (Less substituted) | SN2 | Inversion at C3 | Nucleophile adds to C3 with inverted stereochemistry; hydroxyl group at C2. |
| Acidic (e.g., H⁺, CH₃OH) | C2 (More substituted) | SN1-like | Inversion at C2 | Nucleophile adds to C2 with inverted stereochemistry; hydroxyl group at C3. |
Influence of Substituent Effects on Stereoselectivity
The substituents on the epoxide ring—two methyl groups at C2 and an ethyl group at C3—exert profound steric and electronic effects that govern the regioselectivity, and thus the stereochemical outcome, of ring-opening reactions.
Steric Effects: Steric hindrance is the dominant factor in ring-opening reactions under basic conditions. The two methyl groups at the C2 position create a more crowded environment than the single ethyl group at the C3 position. Consequently, a nucleophile will preferentially attack the less sterically encumbered C3 carbon. This steric guidance ensures high regioselectivity for the S(_N)2 attack at the C3 position.
Electronic Effects: Under acidic conditions, electronic effects become the determining factor. After the epoxide oxygen is protonated, the C-O bonds weaken and a partial positive charge develops on the carbon atoms. Alkyl groups are electron-donating and can stabilize a positive charge through an inductive effect. The C2 carbon, being tertiary, can stabilize the developing positive charge more effectively than the C2 carbon, which is secondary. This electronic stabilization lowers the energy of the transition state for nucleophilic attack at C2. Therefore, even weak nucleophiles will preferentially attack the more substituted C2 position in an S(_N)1-like manner.
The interplay of these substituent effects allows for the controlled, regioselective synthesis of different constitutional isomers by simply changing the reaction conditions from basic to acidic.
Conformational Analysis and Ring Pucker Dynamics
The three-membered ring of an oxirane is nearly flat and possesses significant angle strain because its internal bond angles (approximately 60°) deviate substantially from the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms. This inherent strain is a primary driver of the epoxide's reactivity. Due to the rigidity of the three-membered ring, the concept of "ring pucker" as seen in larger rings like cyclohexane is not applicable in the same way. The oxirane ring itself has very limited conformational freedom.
Advanced Analytical Methodologies for Research on 3 Ethyl 2,2 Dimethyloxirane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure of 3-Ethyl-2,2-dimethyloxirane by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the oxygen atom and the rigid, strained nature of the oxirane ring. Protons on carbons adjacent to the epoxide oxygen are typically deshielded and appear in the 2.5-3.5 ppm range. libretexts.orgoregonstate.edu
The predicted signals for this compound in a standard solvent like deuterated chloroform (CDCl₃) are as follows:
A triplet for the methine proton (H-3) on the epoxide ring, due to coupling with the adjacent methylene protons of the ethyl group.
Two singlets for the diastereotopic methyl groups (H-4 and H-5) attached to the quaternary carbon of the epoxide ring.
A multiplet (quartet) for the methylene protons (H-6) of the ethyl group.
A triplet for the terminal methyl protons (H-7) of the ethyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 (Oxirane CH) | ~2.7 - 2.9 | Triplet (t) |
| H-4, H-5 (gem-Dimethyl CH₃) | ~1.2 - 1.4 | Singlet (s) |
| H-6 (Ethyl CH₂) | ~1.4 - 1.6 | Quartet (q) |
| H-7 (Ethyl CH₃) | ~0.9 - 1.1 | Triplet (t) |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbons of the epoxide ring are characteristically found in the 40-60 ppm region. libretexts.orgoregonstate.edu For this compound, the two carbons of the oxirane ring are expected to have distinct resonances around 58-65 ppm. The quaternary carbon (C-2) would appear further downfield than the methine carbon (C-3). The remaining alkyl carbons appear at higher fields (upfield).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Oxirane C) | ~63 - 66 |
| C-3 (Oxirane CH) | ~58 - 61 |
| C-4, C-5 (gem-Dimethyl CH₃) | ~20 - 26 |
| C-6 (Ethyl CH₂) | ~24 - 28 |
| C-7 (Ethyl CH₃) | ~10 - 13 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺, with minimal fragmentation. This method is ideal for accurately determining the molecular weight of the compound. For this compound (C₆H₁₂O, molecular weight 100.16 g/mol ), ESI-MS would be expected to show a prominent ion at:
m/z 101.0961 corresponding to the [M+H]⁺ ion.
m/z 123.0780 corresponding to the [M+Na]⁺ ion.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural details. The fragmentation of the [M+H]⁺ ion would likely proceed through pathways involving the cleavage of the strained oxirane ring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential technique for analyzing the purity of this compound and for monitoring reaction mixtures. The typical ionization method used in GC-MS is Electron Ionization (EI), which is a high-energy technique that causes extensive fragmentation.
The EI mass spectrum of this compound is available in the NIST database and shows a characteristic fragmentation pattern.
The molecular ion (M⁺) peak is observed at m/z 100, confirming the molecular weight.
The most significant fragmentation pathway is alpha-cleavage, where the bonds adjacent to the oxygen atom break. The loss of an ethyl radical (•CH₂CH₃) from the molecular ion is a dominant process, leading to a strong peak at m/z 71 .
Another key fragmentation involves the loss of a methyl radical (•CH₃), resulting in a peak at m/z 85 .
A further important fragment is observed at m/z 43 , which can be attributed to an isopropyl cation or an acetyl cation, formed through rearrangement and cleavage.
Table 3: Major Fragment Ions in the EI-MS Spectrum of this compound
| m/z | Proposed Fragment | Loss from Molecular Ion |
| 100 | [C₆H₁₂O]⁺ | Molecular Ion |
| 85 | [C₅H₉O]⁺ | •CH₃ |
| 71 | [C₄H₇O]⁺ | •C₂H₅ |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | •C₃H₇O |
In a practical research setting, GC-MS is invaluable for analyzing the products of the epoxidation of 2-methyl-2-pentene. smolecule.com This allows for the separation and identification of the desired this compound product from the unreacted alkene, solvent, and any potential side products, thus enabling the optimization of reaction conditions. semanticscholar.org
Multiplexed Photoionization Mass Spectrometry (MPIMS) for Reaction Mechanism Studies
Multiplexed Photoionization Mass Spectrometry (MPIMS) is a powerful technique for investigating the kinetics and isomeric product branching of gas-phase neutral chemical reactions. nih.govresearchgate.net This method combines a flow tube reactor with continuously tunable synchrotron radiation for photoionization and a high-duty-cycle mass spectrometer. nih.govosti.gov The core strength of MPIMS lies in its ability to provide multiplexed, universal detection of molecules with high sensitivity and selectivity. nih.gov
In the context of this compound, MPIMS offers a unique capability to probe the complex mechanisms of its reactions, such as thermal decomposition or reactions with atmospheric radicals. A key feature of this technique is the ability to distinguish between different structural isomers based on their photoionization efficiency curves. nih.govresearchgate.netunt.edu This is particularly valuable for studying the ring-opening reactions of this compound, where multiple isomeric products can be formed. study.compearson.com
By monitoring the time-resolved concentrations of reactants, intermediates, and products as a function of photon energy, researchers can gain detailed insights that are often inaccessible with other methods. The resulting three-dimensional data structure—signal intensity as a function of mass-to-charge ratio, reaction time, and photoionization energy—provides robust constraints for interpreting complex chemical mechanisms. nih.govosti.gov While specific MPIMS studies on this compound are not yet prevalent in the literature, the technique's proven success in elucidating reaction pathways for other organic molecules, such as the O(³P) + propyne reaction, demonstrates its immense potential for advancing the understanding of this epoxide's reactivity. osti.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule. For this compound, these methods are instrumental in confirming the presence and integrity of the characteristic three-membered epoxide ring.
Epoxides, like other ethers, can be challenging to identify via IR spectroscopy due to the absence of highly prominent, unique absorption bands. oregonstate.edu However, the C-O-C stretching vibration of the strained oxirane ring gives rise to a distinct absorption band. researchgate.net This band, often found around 825 cm⁻¹, can serve as a diagnostic marker for the epoxy group. researchgate.net The identification is typically confirmed by considering the absence of strong O-H (3200-3700 cm⁻¹) and C=O (1650-1800 cm⁻¹) stretching bands, which would indicate ring-opening to a diol or rearrangement to a carbonyl compound, respectively. oregonstate.edu
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The combination of both IR and Raman allows for a more complete structural elucidation of organic compounds. rajasthan.gov.in
Table 1: General Vibrational Frequencies for Epoxide Ring Identification
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| C-O-C Asymmetric Stretch | 810 - 950 | IR |
| C-O-C Symmetric Stretch (Ring Breathing) | 1250 | IR, Raman |
| C-H Stretch (on ring) | ~3000 | IR, Raman |
Note: Specific frequencies can vary based on substitution patterns and molecular environment.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are employed depending on the specific research objective.
Gas Chromatography (GC) for Volatile Mixtures
Given its volatility, this compound is well-suited for analysis by Gas Chromatography (GC). GC is highly effective for separating and quantifying components in volatile reaction mixtures. The technique is commonly coupled with a mass spectrometer (GC-MS), which provides enhanced specificity and sensitivity for the identification of separated compounds. nih.govarxiv.org
In a typical GC-MS analysis of an epoxide-containing mixture, a capillary column with a non-polar or medium-polarity stationary phase is used. arxiv.orgijpsr.com For instance, a column coated with 5% polysilarylene and 95% polydimethylsiloxane is a common choice. ijpsr.com The separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase, e.g., helium) and the stationary phase. The mass spectrometer then fragments the eluted molecules, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification. GC can be used to check the purity of a this compound sample or to identify the various products of its reactions, such as isomers formed during synthesis. researchgate.net
Table 2: Typical GC-MS Parameters for Volatile Epoxide Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| Column | 30 m x 0.25-0.32 mm ID, low to mid-polarity (e.g., ZB-5MS, VF1 MS) | arxiv.orgijpsr.com |
| Injector Temperature | 200 - 230 °C | arxiv.orgijpsr.com |
| Carrier Gas | Helium | arxiv.orgijpsr.com |
| Flow Rate | 1.0 ml/min | ijpsr.com |
| Detector | Mass Spectrometer (MS) | nih.govarxiv.orgijpsr.com |
| Ionization Mode | Electron Ionization (EI) | ijpsr.com |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and analysis of less volatile or thermally sensitive compounds. In the study of this compound, HPLC is particularly valuable for monitoring the progress of its reactions in the liquid phase, such as nucleophilic ring-opening. rsc.orgmdpi.com
For instance, in a reaction where this compound is converted to a diol or an amino alcohol, HPLC can track the disappearance of the starting material and the appearance of the product(s) over time. mdpi.comresearchgate.net This allows for detailed kinetic studies. rsc.org Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water mixture). researchgate.netresearchgate.net Detection is often achieved using a UV detector, especially if the products contain a chromophore or if the epoxide is derivatized with a UV-active agent. researchgate.net The ability to analyze samples directly from the reaction mixture makes HPLC an efficient tool for process optimization and mechanistic investigations. mdpi.com
Advanced Quantitative Analysis of Epoxide Content in Research Samples
Accurately determining the concentration of the epoxide functional group is a critical aspect of quality control and stoichiometric calculations in research. Several advanced methods are available for the quantitative analysis of epoxide content.
Titrimetric methods are well-established for quantifying epoxides. These include non-aqueous titrations where the epoxide ring reacts with a reagent like hydrogen bromide, which is generated in situ from the reaction of a substance like tetraethylammonium bromide (TEABr) with standardized perchloric acid. metrohm.com The consumption of the acid is monitored potentiometrically to determine the equivalence point, from which the epoxide content, often expressed as the epoxy equivalent weight (EEW), can be calculated. metrohm.com This method is standardized in procedures like ASTM D1652. metrohm.com Another approach involves direct titration with perchloric acid in an anhydrous medium like glacial acetic acid. researchgate.net
Spectroscopic techniques also offer powerful means for quantification. Fourier Transform Infrared Spectroscopy (FTIR) can be used to quantify the epoxy group by measuring the intensity of its characteristic absorption band (e.g., ~825 cm⁻¹) and comparing it to a standard. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is another precise method. The protons on the epoxide ring have distinct chemical shifts (typically 2.5-3.5 ppm), and their signal integration relative to an internal standard allows for accurate quantification. oregonstate.eduresearchgate.net
Table 3: Comparison of Methods for Quantitative Epoxide Analysis
| Method | Principle | Advantages | Common Application |
|---|---|---|---|
| Titration (e.g., HBr/HClO₄) | Reaction of the epoxide ring with an acid, followed by titration of excess acid or generated base. metrohm.com | High accuracy and precision; standardized method (ASTM D1652). metrohm.com | Quality control of epoxy resins and raw materials. metrohm.com |
| FTIR Spectroscopy | Measurement of the intensity of the characteristic C-O-C stretching band of the epoxide ring. researchgate.net | Non-destructive, rapid analysis, requires minimal sample preparation. researchgate.net | Quick screening and quantification in process monitoring. researchgate.net |
| NMR Spectroscopy (¹H, ¹³C) | Integration of specific proton or carbon signals of the epoxide ring against an internal standard. researchgate.net | Provides detailed structural information, can differentiate isomers, highly quantitative. researchgate.net | Structural confirmation and precise quantification in research samples. |
Computational and Theoretical Investigations of 3 Ethyl 2,2 Dimethyloxirane
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the accurate determination of molecular geometries, electronic properties, and spectroscopic signatures. For 3-Ethyl-2,2-dimethyloxirane, these methods elucidate the fundamental factors governing its stability and reactivity.
Electronic Structure Theory Applications
The inherent reactivity of this compound is intrinsically linked to its electronic structure, which is significantly influenced by the strained three-membered oxirane ring. The bond angles within the epoxide ring deviate substantially from the ideal 109.5° for sp³-hybridized carbon and oxygen atoms, leading to considerable ring strain. smolecule.com This strain is a key driver for the ring-opening reactions that characterize epoxide chemistry. smolecule.com
Theoretical studies on analogous substituted epoxides indicate that the ethyl and dimethyl groups on the oxirane ring of this compound influence the electron density distribution. smolecule.com These alkyl groups are electron-donating, which can affect the polarity of the C-C and C-O bonds within the ring. This, in turn, can influence the regioselectivity of nucleophilic attack during ring-opening reactions.
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. While specific computational studies on the spectroscopic parameters of this compound are not abundant in the literature, data for analogous compounds and general principles of computational spectroscopy can be applied.
Predicted Spectroscopic Data for this compound (based on typical values for substituted epoxides)
| Spectroscopic Technique | Predicted Parameters |
| ¹H NMR | Chemical shifts for protons on the ethyl and dimethyl groups, and the proton on the oxirane ring, would be expected in the upfield region, influenced by the local electronic environment. |
| ¹³C NMR | The carbon atoms of the oxirane ring would exhibit characteristic chemical shifts, with the substituted carbons appearing at different fields due to the electronic effects of the alkyl groups. |
| Infrared (IR) Spectroscopy | Characteristic vibrational frequencies for the C-O-C symmetric and asymmetric stretching of the epoxide ring would be predicted, alongside bands corresponding to the C-H stretching and bending of the alkyl substituents. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides a molecular-level understanding of reaction mechanisms, allowing for the exploration of transition states, reaction pathways, and the prediction of reaction rates. For this compound, these methods are particularly valuable for understanding its characteristic ring-opening reactions.
Transition State Analysis for Ring-Opening Reactions
The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions (acidic or basic) and the nature of the nucleophile. Computational studies, such as those employing Density Functional Theory (DFT), can be used to locate and characterize the transition states for these reactions. smolecule.com
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen. smolecule.com The subsequent nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. For an unsymmetrical epoxide like this compound, the attack is generally favored at the more substituted carbon atom due to the greater stabilization of the partial positive charge that develops in the transition state. smolecule.com In contrast, under basic or nucleophilic conditions, the attack typically occurs at the less sterically hindered carbon atom via an SN2-like mechanism. study.com
Calculated Activation Energies for Ring-Opening of Analogous Epoxides
| Reaction Condition | Nucleophile | Computational Method | Calculated Activation Energy (kJ/mol) |
| Acid-Catalyzed Hydrolysis | H₂O | M062x/6-311++G** | ~60-80 smolecule.com |
Potential Energy Surface Mapping
A potential energy surface (PES) provides a comprehensive depiction of the energy of a system as a function of the geometric coordinates of its atoms. For the ring-opening reaction of this compound, mapping the PES allows for the visualization of the reaction pathway, including reactants, transition states, intermediates, and products.
Kinetic Modeling and Rate Constant Predictions
Kinetic modeling based on computational data can provide predictions of reaction rates and how they are influenced by factors such as temperature, concentration, and the presence of a catalyst. The rate of epoxide ring-opening reactions can be modeled using kinetic laws that incorporate the concentrations of the epoxide, the nucleophile, and any catalyst. mdpi.com
For the acid-catalyzed ring-opening, the rate is often dependent on the concentration of the protonated epoxide and the nucleophile. mdpi.com Kinetic studies on similar systems have been used to develop biphasic kinetic models that account for reactions occurring at an oil-water interface, which can be relevant for certain applications of epoxides. mdpi.com While specific rate constants for this compound are not available, theoretical calculations could be employed to estimate these values by applying transition state theory to the computationally determined activation energies.
Thermochemical Studies and Strain Energy Calculations
Computational chemistry provides a powerful lens for examining the energetic properties of molecules like this compound. Thermochemical studies, particularly those focused on heat of formation and ring strain, are crucial for understanding the molecule's stability and reactivity. The inherent strain of the three-membered oxirane ring is a defining feature, and its quantification through theoretical calculations offers significant insights.
Gas-Phase Heats of Formation Analysis
Studies on analogous alkyl-substituted epoxides, such as the isomers of butene oxide, have demonstrated that computational models can yield highly accurate thermochemical data. nih.govnih.gov Methods like the Gaussian-3 (G3) and Complete Basis Set (CBS-APNO) composite procedures have shown excellent agreement with experimental values obtained through techniques like reaction calorimetry. nih.govnih.gov These computational approaches account for electron correlation and basis set effects to a high degree, making them suitable for precise energy calculations.
Research indicates that increasing alkyl substitution on the epoxide ring generally leads to greater thermodynamic stability (i.e., a more negative heat of formation). nih.gov This stabilization is attributed to factors such as hyperconjugation and electrostatic interactions. For this compound, the presence of two methyl groups and one ethyl group is expected to result in a significantly lower (more exothermic) heat of formation compared to the parent oxirane molecule.
| Compound | Computational Method | Calculated ΔHf° (kcal/mol) |
|---|---|---|
| Oxirane | G3 | -12.6 |
| Methyloxirane | G3 | -22.1 |
| 2,2-Dimethyloxirane | G3 | -32.0 |
| cis-2,3-Dimethyloxirane | G3 | -30.8 |
| trans-2,3-Dimethyloxirane | G3 | -31.8 |
| Ethyloxirane | G3 | -27.1 |
Data adapted from computational studies on substituted oxiranes. nih.gov
Isodesmic Reaction Approaches for Strain Energy Determination
The reactivity of epoxides is largely driven by the relief of ring strain. nih.gov The strain energy (SE) of a cyclic compound is the excess energy it possesses compared to a hypothetical, strain-free acyclic analogue. Isodesmic reactions are a theoretical tool used to calculate this strain energy with a high degree of accuracy. umsl.edu An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. umsl.edu This conservation allows for the cancellation of systematic errors in computational methods, leading to more reliable energy difference calculations.
For this compound, a suitable isodesmic reaction would involve transferring the chemical groups from the strained ring to similar, but acyclic, molecules. The enthalpy change of this hypothetical reaction corresponds to the strain energy of the molecule.
| Reactants | Products | |||||
|---|---|---|---|---|---|---|
| + | 2 x CH3-CH3 (Ethane) | → | + | (CH3)3C-H (Isobutane) | ||
| This compound | Diethyl ether | Isobutane |
The reaction is constructed to conserve the number and type of bonds (e.g., C-C, C-H, C-O) on both sides. The calculated enthalpy of this reaction (ΔH_rxn) provides an estimate of the strain energy.
Molecular Dynamics Simulations to Understand Intermolecular Interactions
While quantum mechanical calculations are ideal for understanding the properties of individual molecules, molecular dynamics (MD) simulations provide a means to explore the behavior of a collection of molecules and their intermolecular interactions over time. An MD simulation of this compound would model a system containing numerous molecules, calculating the forces between them and their subsequent motion based on a classical force field.
Such simulations are invaluable for predicting bulk properties and understanding how molecules pack and interact in a condensed phase (liquid or amorphous solid). Key intermolecular interactions that would be investigated for this compound include:
Van der Waals Forces: These are the primary interactions between the nonpolar alkyl (methyl and ethyl) groups of adjacent molecules.
Dipole-Dipole Interactions: The polar C-O bonds of the oxirane ring create a molecular dipole moment, leading to electrostatic interactions between molecules.
MD simulations on related systems, such as epoxy resins and other cyclic ethers, have successfully predicted thermomechanical properties by analyzing these interactions. mdpi.comresearchgate.netnih.gov For this compound, simulations could be used to calculate properties like:
Cohesive Energy Density (CED): A measure of the total energy of intermolecular attraction in a liquid, which is directly related to the heat of vaporization. mdpi.com
Radial Distribution Functions (RDFs): These functions describe the probability of finding another atom or molecule at a certain distance from a reference atom, providing detailed insight into the local molecular packing and structure of the liquid.
Glass Transition Temperature (Tg): By simulating the cooling of the liquid phase, the transition to a glassy amorphous solid can be observed, allowing for the prediction of this important material property.
Force fields such as CHARMM, COMPASS II, or Dreiding would be employed to parameterize the atoms and define the potential energy functions governing their interactions. nih.govacs.org The results of these simulations would illuminate how the size and shape of the ethyl and dimethyl substituents influence molecular packing and the strength of intermolecular forces, ultimately determining the compound's bulk physical properties.
| Simulation Aspect | Description | Relevance |
|---|---|---|
| Force Field | e.g., COMPASS II, Dreiding, OPLS-AA | Defines the potential energy functions for bonded and non-bonded interactions. |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Allows the system volume to change, enabling calculation of density and thermal expansion. |
| Calculated Property | Cohesive Energy Density (CED) | Quantifies the strength of intermolecular forces in the bulk liquid. |
| Calculated Property | Radial Distribution Function (RDF) | Provides information on local molecular ordering and packing efficiency. |
| Calculated Property | Glass Transition Temperature (Tg) | Determines the temperature at which the material transitions from a rubbery to a rigid, glassy state upon cooling. |
Applications of 3 Ethyl 2,2 Dimethyloxirane in Advanced Organic Synthesis Research
Building Blocks for Complex Organic Molecules
The utility of 3-Ethyl-2,2-dimethyloxirane as a foundational component in the synthesis of more intricate organic molecules stems directly from the high reactivity of its three-membered ether ring. This reactivity allows for controlled ring-opening reactions, which introduce new functional groups with a high degree of regioselectivity and stereoselectivity, essential for the construction of complex molecular architectures.
The presence of two methyl groups on one carbon and an ethyl group on the other creates a sterically and electronically differentiated environment around the epoxide ring. This structural characteristic makes this compound an excellent model substrate for investigating the fundamental principles of epoxide chemistry, particularly the factors that govern the regioselectivity of ring-opening reactions under both acidic and basic conditions.
Under acidic conditions, the reaction mechanism often proceeds through a more SN1-like pathway, where the nucleophile preferentially attacks the more substituted carbon atom due to the stabilization of the partial positive charge that develops in the transition state. Conversely, basic conditions typically favor an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. This predictable reactivity allows chemists to selectively introduce functionalities at specific positions, a crucial aspect in the multi-step synthesis of complex target molecules.
Precursors in the Synthesis of Specialty Chemicals
The distinct reactivity of this compound also positions it as a key precursor in the synthesis of various specialty chemicals, which are compounds produced for specific, high-value applications.
Synthesis of Fluorinated Alcohols and Derivatives
A significant application of this compound is in the synthesis of fluorinated organic compounds. It serves as a precursor for the preparation of perfluoro-2,3-epoxy-2-methylpentanol. This transformation involves epoxidation with perfluorinated reagents at elevated temperatures, typically between 80-120°C, with reported yields in the range of 70-85%.
The resulting perfluorinated epoxide can then be used to produce a variety of fluorine-containing alcohols. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. For instance, fluorinated alcohols often exhibit enhanced thermal stability, increased lipophilicity, and improved metabolic stability compared to their non-fluorinated analogs. These properties are highly desirable in various fields, including pharmaceuticals and materials science.
| Precursor | Product | Reaction Conditions | Yield |
| This compound | Perfluoro-2,3-epoxy-2-methylpentanol | Perfluorinated reagents, 80-120°C | 70-85% |
Incorporation into Agrochemical Research
The fluorinated alcohols derived from this compound are of particular interest in agrochemical research. The introduction of fluorine can lead to the development of novel pesticides and herbicides with enhanced potency and selectivity. Fluorinated compounds can exhibit improved transport properties within plants and insects, and their increased metabolic stability can lead to a longer duration of action. Research in this area focuses on synthesizing new fluorinated derivatives and screening them for their biological activity against various agricultural pests and weeds.
Research in Polymer and Material Science Development
In the realm of polymer and material science, this compound serves as a valuable monomer and building block for the creation of new materials with tailored properties.
Monomers for Epoxy Resins and Curing Agents
This compound can be utilized as a monomer in the development of epoxy resins. The epoxide group is the key functional group that undergoes ring-opening polymerization to form the polymer backbone. The polymerization can be initiated by various catalysts, leading to different polymer structures and properties.
The crosslinking of these polymers is achieved by reacting the epoxide groups with curing agents. Common curing agents include multifunctional amines, which react with the epoxide ring in a nucleophilic addition reaction. The stoichiometry between the epoxide monomer and the curing agent is a critical parameter that determines the crosslink density of the final polymer network, which in turn influences its mechanical and thermal properties.
Design of Functional Polymers with Tailored Properties
The ring-opening polymerization of this compound can proceed through different mechanisms, including anionic, cationic, and coordination polymerization. Each of these methods offers a degree of control over the resulting polymer's molecular weight, polydispersity, and microstructure. For instance, anionic ring-opening polymerization, often initiated by alkoxides, can produce polymers with molecular weights ranging from 10,000 to 50,000 g/mol with a narrow molecular weight distribution.
This level of control allows for the design of functional polymers with specific, tailored properties. The structure of this compound, with its alkyl substituents, can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. By copolymerizing this monomer with other epoxides or by post-polymerization modification, a wide range of functional materials with applications in coatings, adhesives, and advanced composites can be developed.
| Polymerization Method | Typical Initiators/Catalysts | Achievable Molecular Weight ( g/mol ) |
| Anionic Ring-Opening Polymerization | Alkoxides | 10,000 - 50,000 |
| Cationic Ring-Opening Polymerization | Protic acids, Lewis acids | Variable |
| Coordination Polymerization | Organometallic complexes | Variable |
Development of Bioactive Compound Scaffolds
The unique structural features of this compound, including its chiral center and the differential substitution on the oxirane ring, make it an attractive starting material for the synthesis of diverse bioactive scaffolds. The regioselective and stereoselective opening of the epoxide ring can lead to a variety of functionalized intermediates that are valuable in medicinal chemistry and drug discovery.
Precursors for Juvenile Hormone Analogues
Juvenile hormones (JHs) are a group of acyclic sesquiterpenoids that play a crucial role in regulating insect development, metamorphosis, and reproduction. Juvenile hormone analogues (JHAs) are synthetic compounds that mimic the action of JHs and are used as insect growth regulators. The general structure of many JHAs features a long carbon chain with specific functional groups, often including an epoxide moiety.
While direct and detailed research specifically employing this compound as a precursor for commercially significant juvenile hormone analogues is not extensively documented in publicly available literature, its structure suggests a hypothetical utility in this area. The ethyl and dimethyl substitutions on the oxirane ring could, in principle, be elaborated through multi-step synthetic sequences to construct the characteristic terpenoid-like backbone of certain JHAs. The reactivity of the epoxide ring would allow for the introduction of further functionality necessary for biological activity.
Hypothetical Synthetic Utility of this compound in JHA Synthesis
| Feature of this compound | Potential Role in JHA Scaffold Synthesis |
| Ethyl and Dimethyl Groups | Could serve as initial building blocks for the carbon skeleton. |
| Epoxide Ring | Allows for regioselective ring-opening to introduce key functional groups. |
| Chirality | Potential for stereocontrolled synthesis of specific JHA isomers. |
Synthesis of Pharmacologically Relevant Intermediates
The epoxide functional group is a key synthon in the synthesis of a wide array of pharmacologically active molecules. The ring-opening of epoxides with various nucleophiles is a fundamental transformation in the construction of carbon-oxygen and carbon-nitrogen bonds, which are prevalent in many drug scaffolds.
This compound can serve as a precursor to a range of pharmacologically relevant intermediates. For instance, its reaction with nucleophiles can yield substituted secondary and tertiary alcohols, which are common structural motifs in bioactive compounds. The stereochemistry of the resulting products can often be controlled by the choice of catalyst and reaction conditions.
One area of potential application is in the synthesis of fluorinated organic compounds. The introduction of fluorine atoms into a molecule can significantly alter its biological properties, such as metabolic stability and binding affinity. This compound could hypothetically be used as a starting material to produce fluorinated alcohol derivatives, which are valuable intermediates in the synthesis of novel pharmaceuticals.
Examples of Potential Pharmacologically Relevant Intermediates from this compound
| Reactant | Product Type | Potential Pharmacological Relevance |
| Amines | Amino alcohols | Precursors for beta-blockers, antivirals, etc. |
| Alcohols/Phenols | Ether alcohols | Building blocks for various drug classes. |
| Organometallic Reagents | Substituted alcohols | Intermediates for complex natural product synthesis. |
| Fluorinating Agents | Fluorinated alcohols | Enhanced metabolic stability in drug candidates. |
Although specific examples of marketed drugs derived directly from this compound are not readily found in the scientific literature, its chemical properties align with those of versatile intermediates used in the early stages of drug discovery and development. Further research into the stereoselective transformations of this epoxide could unlock its full potential in the synthesis of novel therapeutic agents.
Q & A
Basic: What are the validated synthetic routes for 3-Ethyl-2,2-dimethyloxirane, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via epoxidation of the corresponding alkene precursor (e.g., 3-ethyl-2,2-dimethylpentene) using peracid reagents like mCPBA (meta-chloroperbenzoic acid) or hydrogen peroxide with catalytic acids. Optimization involves:
- Temperature control : Maintaining 0–5°C during epoxidation minimizes side reactions (e.g., acid-catalyzed rearrangements).
- Solvent selection : Dichloromethane or ethyl acetate enhances reagent solubility and stabilizes the epoxide product .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the oxirane with >95% purity. Validate yields via NMR integration of the epoxide proton at δ 2.72 ppm (triplet, ) .
Basic: How can 1H^1H1H and 13C^{13}\text{C}13C NMR spectroscopy reliably characterize this compound?
Answer:
Key spectral assignments for structure confirmation:
Advanced: How can stereochemical configurations of this compound derivatives be determined experimentally?
Answer:
For chiral analogs (e.g., (R)- or (S)-enantiomers):
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol eluents to separate enantiomers.
- Optical rotation : Compare experimental values with literature data (e.g., (S)-(−)-3-Ethyl-2,2-dimethyl-oxirane: vs. (R)-(+)-enantiomer) .
- Van’t Hoff analysis : Assess molar rotation contributions from adjacent stereocenters in derivatives (e.g., curcuphenol analogs) to infer configuration via optical superposition principles .
Advanced: How should researchers address contradictions in NMR data for this compound across studies?
Answer:
Discrepancies may arise from:
- Solvent effects : CDCl vs. DMSO-d can shift epoxide proton signals by 0.1–0.3 ppm. Always report solvent and internal standard (TMS).
- Impurity interference : Trace alkene precursors (δ 5.7–5.9 ppm) or oxidation byproducts (e.g., ketones at δ 2.1–2.3 ppm) require rigorous purification.
- Temperature gradients : Ensure NMR acquisition at 25°C unless specified.
Replicate experiments with standardized protocols and cross-reference data from independent syntheses .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
- PPE : Nitrile gloves and safety goggles prevent dermal exposure (H313 hazard).
- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent peroxide formation .
Advanced: How can computational methods predict the reactivity of this compound in ring-opening reactions?
Answer:
- DFT calculations : Model transition states for nucleophilic attacks (e.g., SN2 vs. SN1 mechanisms) using Gaussian or ORCA software.
- QSPR models : Corrate Hammett σ values with experimental rate constants for substituent effects.
- Molecular dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways. Validate predictions with kinetic studies (e.g., monitoring epoxide conversion via GC-MS) .
Advanced: What mechanistic insights explain the regioselectivity of acid-catalyzed ring-opening in this compound?
Answer:
Steric effects dominate:
- Protonation occurs at the less hindered epoxide oxygen.
- Nucleophilic attack (e.g., water) favors the more substituted carbon due to partial carbocation stabilization.
- Characterization of products (e.g., 2-methylpent-1-en-3-one via NMR δ 5.95 ppm) confirms Markovnikov addition patterns .
Advanced: How can researchers resolve enantiomeric excess (ee) in asymmetric syntheses involving this compound?
Answer:
- Chiral derivatization : Use Mosher’s acid chloride to convert enantiomers into diastereomers for NMR analysis.
- HPLC-CD : Couple chiral HPLC with circular dichroism to quantify ee and assign absolute configurations.
- Kinetic resolution : Monitor ee via time-dependent enzymatic hydrolysis (e.g., lipases) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
